molecular formula C10H10Cl3NO B3362513 2-chloro-N-[(3,4-dichlorophenyl)methyl]-N-methylacetamide CAS No. 1000930-23-3

2-chloro-N-[(3,4-dichlorophenyl)methyl]-N-methylacetamide

Cat. No. B3362513
CAS RN: 1000930-23-3
M. Wt: 266.5 g/mol
InChI Key: JTEJWTRZRUWVFT-UHFFFAOYSA-N
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Description

2-chloro-N-[(3,4-dichlorophenyl)methyl]-N-methylacetamide is a chemical compound with the molecular formula C10H10Cl3NO. Its molecular weight is 266.55 . It is used in the synthesis of the drug Sertraline .


Molecular Structure Analysis

The molecular structure of 2-chloro-N-[(3,4-dichlorophenyl)methyl]-N-methylacetamide can be represented by the InChI code: 1S/C10H10Cl3NO/c1-14(10(15)5-11)6-7-2-3-8(12)9(13)4-7/h2-4H,5-6H2,1H3 .


Physical And Chemical Properties Analysis

2-chloro-N-[(3,4-dichlorophenyl)methyl]-N-methylacetamide is a powder with a molecular weight of 266.55. It is stored at room temperature .

Scientific Research Applications

Molecular Structure and Conformation Analysis

Studies on related compounds, such as 2,2-Dichloro-N-(3,4-dimethylphenyl)acetamide and N-(2,5‐Dichlorophenyl)acetamide, reveal insights into the molecular structure and conformation of chlorophenylacetamides. For instance, the N—H bond orientation and hydrogen bonding interactions in these compounds have been examined, providing a basis for understanding similar compounds like 2-chloro-N-[(3,4-dichlorophenyl)methyl]-N-methylacetamide. This information is crucial for predicting the reactivity and interaction of these compounds in various chemical environments (Gowda, Foro, Svoboda, & Fuess, 2009); (Gowda, Foro, & Fuess, 2007).

Synthesis and Characterization

Research on the synthesis and characterization of compounds like 2-hydroxy-N-methyl-N-phenyl-acetamide provides a framework for understanding the chemical pathways and properties of 2-chloro-N-[(3,4-dichlorophenyl)methyl]-N-methylacetamide. These studies include methods for acetylation, esterfication, and ester interchange steps, which are likely relevant for similar compounds (Zhong-cheng & Wan-yin, 2002).

NMR Spectral Studies

NMR spectral studies on N-(j, k-Dichlorophenyl)- and N-(j, k-Dimethylphenyl)-acetamides have helped understand the electronic environment and structural dynamics of chlorophenylacetamides. This research is essential for elucidating the structural nuances of 2-chloro-N-[(3,4-dichlorophenyl)methyl]-N-methylacetamide (Gowda & Gowda, 2007).

Transsilylation Reactions

Studies on the reaction of N-methyl-N-trimethylsilylacetamide with silanes ClCH2SiR1R2Cl provide insights into the behavior of chloroacetamides in transsilylation reactions. These findings can be extrapolated to understand similar reactions involving 2-chloro-N-[(3,4-dichlorophenyl)methyl]-N-methylacetamide (Lazareva & Lazarev, 2017).

Gas Electron Diffraction Studies

Research on the molecular structure of N-Methylacetamide, as studied by gas electron diffraction, provides essential information on bond distances and angles that could be relevant for understanding the structure of 2-chloro-N-[(3,4-dichlorophenyl)methyl]-N-methylacetamide (Kitano, Fukuyama, & Kuchitsu, 1973).

Safety and Hazards

The safety information for 2-chloro-N-[(3,4-dichlorophenyl)methyl]-N-methylacetamide indicates that it is dangerous. It has hazard statements H302, H315, H318, H335, which suggest that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-chloro-N-[(3,4-dichlorophenyl)methyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl3NO/c1-14(10(15)5-11)6-7-2-3-8(12)9(13)4-7/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEJWTRZRUWVFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=C(C=C1)Cl)Cl)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[(3,4-dichlorophenyl)methyl]-N-methylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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